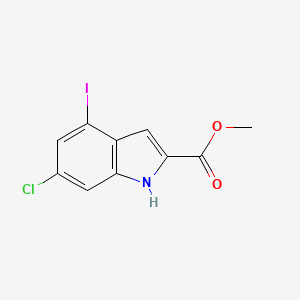
1,1-Difluoro-1-phenylpropan-2-ol
Overview
Description
1,1-Difluoro-1-phenylpropan-2-ol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as DFPP and has been the subject of numerous studies aimed at exploring its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Scientific Research Applications
Hydrogen Bonding Effects on Radicals
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol (HFPP) significantly impacts the persistency of sec-alkyl peroxy radicals through hydrogen bonding. This bonding increases the lifetime of the radical and is associated with an enthalpy change of -3.4 kcal mol-1 for the formation of the hydrogen-bonded complex (Mugnaini & Lucarini, 2007).
Electrolyte Additives in Batteries
1,1-Difluoro-1-alkenes with aryl groups, including variants of 1,1-Difluoro-1-phenylpropan-2-ol, are explored as electrolyte additives for lithium-ion batteries. These compounds aid in forming beneficial solid electrolyte interphase (SEI) layers on both cathode and anode surfaces, contributing to improved battery performance (Kubota et al., 2012).
Catalysis in Organic Synthesis
Optically pure 1,3-diols, including derivatives of 1,1-Difluoro-1-phenylpropan-2-ol, are synthesized and used as catalysts in asymmetric additions of diethylzinc to aromatic aldehydes, achieving high enantiomeric excesses (Sarvary et al., 2002).
Reactions with Diborane
The reaction of sterically crowded styrene epoxides with diborane, including derivatives of 1,1-Difluoro-1-phenylpropan-2-ol, leads to various alcohol products. These reactions provide insights into the mechanism of epoxide transformations and potential applications in organic synthesis (Marshall & Prager, 1977).
Enantioselective Synthesis
1,1-Difluoro-1-phenylpropan-2-ol derivatives play a role in the enantioselective synthesis of compounds with vicinal fluoride-bearing stereocenters, offering potential routes for the development of new pharmaceuticals or specialty chemicals (Haj et al., 2019).
Dehydrogenation and Hydrogenolysis
3-Phenylprop-2-en-1-ol, a related compound, undergoes dehydrogenation and hydrogenolysis in the presence of carbonylperchloratobis(triphenylphosphine)iridium(I), leading to various aldehydes and alcohols, demonstrating the compound's utility in catalytic processes (Chin et al., 1988).
properties
IUPAC Name |
1,1-difluoro-1-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-7(12)9(10,11)8-5-3-2-4-6-8/h2-7,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGKMCQYDAQDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301293352 | |
| Record name | β,β-Difluoro-α-methylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301293352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-1-phenylpropan-2-ol | |
CAS RN |
29548-92-3 | |
| Record name | β,β-Difluoro-α-methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29548-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β,β-Difluoro-α-methylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301293352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol](/img/structure/B3121800.png)

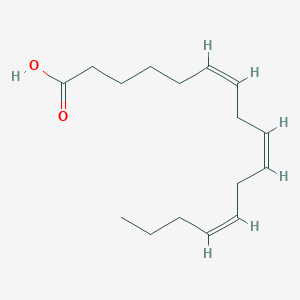
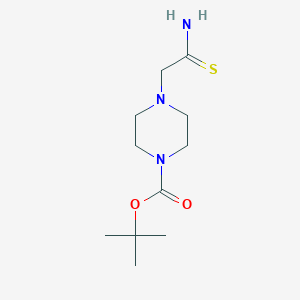
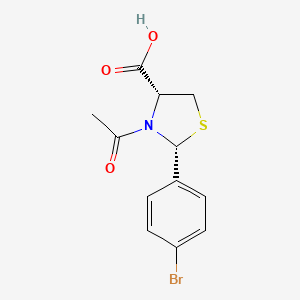
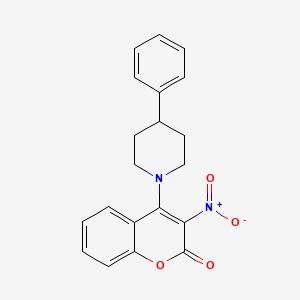



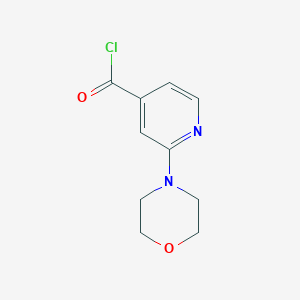

![3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B3121867.png)
